molecular formula C12H12ClN3O3 B15096013 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetohydrazide

2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetohydrazide

Cat. No.: B15096013
M. Wt: 281.69 g/mol
InChI Key: NCKFHMNJSRKCRT-UHFFFAOYSA-N
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Description

2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetohydrazide belongs to the quinazolinone-acetohydrazide class, a scaffold renowned for diverse pharmacological activities. These activities are modulated by substituents such as chloro, methoxy, and aryl groups, which influence molecular interactions and pharmacokinetics .

Properties

Molecular Formula

C12H12ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

2-(5-chloro-8-methoxy-4-oxoquinolin-1-yl)acetohydrazide

InChI

InChI=1S/C12H12ClN3O3/c1-19-9-3-2-7(13)11-8(17)4-5-16(12(9)11)6-10(18)15-14/h2-5H,6,14H2,1H3,(H,15,18)

InChI Key

NCKFHMNJSRKCRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2CC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact :

  • Chloro groups (e.g., 5-chloro in quinazolinones) enhance cytotoxicity by increasing electrophilicity and DNA interaction.
  • Methoxy groups (e.g., 8-methoxy) improve solubility and metabolic stability, as seen in antimicrobial derivatives.
  • Arylidene moieties (e.g., benzylidene in hydrazones) modulate enzyme inhibition (e.g., urease IC50 = 1.86 µg/mL).

Cytotoxicity and Caspase Activation

  • Quinazolinone Derivatives: 2-(6-Chloro-4-oxoquinazolin-3-yl)acetohydrazide activated caspase-3 in U937 lymphoma cells 5-fold over controls, outperforming PAC-1.
  • Thieno[2,3-d]pyrimidine Derivatives: Compounds with methyl and phenyl groups (e.g., C15H14N4O2S) showed moderate cytotoxicity against colon (SW620) and lung (NCI-H23) cancer cells.

Antimicrobial Activity

  • Pyridothienopyrimidines: Derivatives with 4-methoxyphenyl and thiophene groups (e.g., compounds 7a–b) exhibited MIC values of 2–8 µg/mL against S. aureus and E. coli, comparable to ampicillin.
  • Quinazolinone Hydrazones: N′-(4-Chlorobenzylidene) derivatives demonstrated zone of inhibition = 18–22 mm against gram-negative pathogens.

Enzyme Inhibition

  • Urease Inhibition : 2-[2-(3-Methoxybenzyl)-4-oxoquinazolin-3-yl]acetohydrazide showed IC50 = 1.86 µg/mL , acting via competitive inhibition.
  • Antioxidant Activity : Phthalimide derivatives (e.g., compound 1b) exhibited DPPH scavenging activity = 80–85% at 100 µM, linked to MAO-B and COX-2 targeting.

Pharmacokinetic and Toxicity Considerations

  • Absorption and Permeability : Most analogues display high intestinal absorption (>80%) and BBB permeability , as predicted via bioinformatics.
  • Genotoxicity: 2-(2-Methyl-4-oxoquinazolin-3-yl)acetohydrazide showed low genotoxicity in Triticum assays, suggesting a favorable safety profile.

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